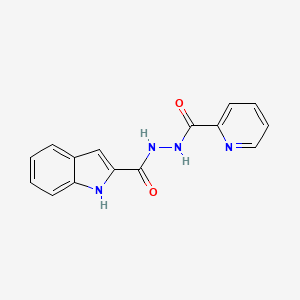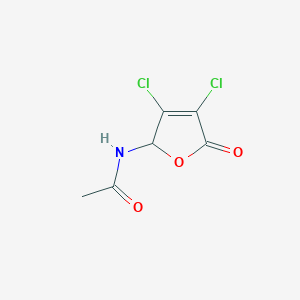
N'-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide is a heterocyclic compound that combines the structural features of pyridine, indole, and carbohydrazide. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with indole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Aplicaciones Científicas De Investigación
N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(pyridin-2-yl)carbohydrazide
- 1H-indole-2-carbohydrazide
- N-(pyridin-2-ylcarbonyl)indole
Uniqueness
N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide is unique due to its combination of pyridine, indole, and carbohydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C15H12N4O2 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
N'-(pyridine-2-carbonyl)-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C15H12N4O2/c20-14(12-7-3-4-8-16-12)18-19-15(21)13-9-10-5-1-2-6-11(10)17-13/h1-9,17H,(H,18,20)(H,19,21) |
Clave InChI |
TXBBOGCQURWSAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline](/img/structure/B12459140.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B12459146.png)
![4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12459161.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12459164.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12459165.png)
![5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B12459167.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12459170.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12459174.png)


![2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane](/img/structure/B12459190.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459199.png)
![4-(Chloromethyl)-1'-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'-one](/img/structure/B12459200.png)
![3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459205.png)
